molecular formula C17H17F2NO2S B2866874 N-(2,4-difluorophenyl)-4-((4-methoxyphenyl)thio)butanamide CAS No. 941877-78-7

N-(2,4-difluorophenyl)-4-((4-methoxyphenyl)thio)butanamide

Cat. No.: B2866874
CAS No.: 941877-78-7
M. Wt: 337.38
InChI Key: BWZAUDVCFJRDAT-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-4-((4-methoxyphenyl)thio)butanamide is a synthetic small molecule of interest in early-stage pharmacological and chemical research. Its structure incorporates a butanamide chain linked to a 2,4-difluorophenyl group, a motif commonly found in compounds targeting kinase enzymes . The molecule also features a (4-methoxyphenyl)thio ether group, a valuable scaffold in medicinal chemistry for exploring structure-activity relationships . This molecular architecture suggests potential for investigating key biological pathways. In particular, structural analogs containing sulfonamide and methoxyphenyl groups are being explored as potent inhibitors in oncology research, specifically targeting the PI3K/Akt/mTOR signaling cascade—a critical pathway in cell proliferation, survival, and metabolism . The presence of the difluorophenyl group is a common strategy in drug design to enhance metabolic stability and binding affinity . As such, this compound serves as a versatile building block or lead candidate for researchers developing novel therapeutic agents, especially in the fields of cancer and inflammatory diseases. This product is provided for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety protocols.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-4-(4-methoxyphenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO2S/c1-22-13-5-7-14(8-6-13)23-10-2-3-17(21)20-16-9-4-12(18)11-15(16)19/h4-9,11H,2-3,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZAUDVCFJRDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-((4-methoxyphenyl)thio)butanamide typically involves the following steps:

    Formation of the Thioether Linkage: The reaction between 4-methoxyphenylthiol and a suitable butanoyl chloride derivative under basic conditions to form the thioether linkage.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction using 2,4-difluorobenzene and a suitable nucleophile.

    Amidation: The final step involves the amidation reaction between the intermediate product and an appropriate amine to form the butanamide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4-((4-methoxyphenyl)thio)butanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butanamide can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

N-(2,4-difluorophenyl)-4-((4-methoxyphenyl)thio)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-((4-methoxyphenyl)thio)butanamide involves its interaction with specific molecular targets. The difluorophenyl and methoxyphenyl groups may interact with enzymes or receptors, modulating their activity. The thioether linkage can also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison

A comparative analysis of structurally related butanamide derivatives is summarized below:

Compound Name Key Structural Features Functional Group Differences Reference
N-(2,4-difluorophenyl)-4-((4-methoxyphenyl)thio)butanamide 2,4-difluorophenyl amide; 4-methoxyphenylthio Thioether, methoxy
ND-8 (Diarylhydantoin Compound) Spirocyclic triazole; 4-cyano-3-(trifluoromethyl)phenyl; thioxo group Spiro core, trifluoromethyl, cyano
4-Methoxybutyrylfentanyl Piperidinyl group; 4-methoxyphenyl amide; phenylethyl chain Opioid pharmacophore (piperidine)
4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide Sulfonylamino group; thiazol-2-ylamide; 4-methylphenyl Sulfonamide, thiazole ring

Key Observations :

  • The target compound’s thioether linkage distinguishes it from sulfonamide () or spirocyclic () analogs.
  • Unlike 4-Methoxybutyrylfentanyl (a fentanyl analog with opioid activity), the target compound lacks a piperidinyl group, suggesting divergent pharmacological targets .
  • ND-8 incorporates a spirocyclic triazole and trifluoromethyl group, enhancing metabolic resistance compared to the simpler butanamide scaffold of the target compound .
Physicochemical and Spectral Properties
Property Target Compound ND-8 (Diarylhydantoin) 4-Methoxybutyrylfentanyl
IR νC=S (cm⁻¹) 1243–1258 Not reported Not applicable
Amide νC=O (cm⁻¹) 1663–1682 1680–1700 (estimated) ~1650
Solubility Moderate (methoxy enhances) Low (spiro core, trifluoromethyl) High lipophilicity (opioid scaffold)
UVmax (nm) Not determined Not reported Not determined

Analysis :

  • The target compound’s C=S stretch (1243–1258 cm⁻¹) is absent in ND-8, which instead features a thioxo group in a rigid triazole system .
  • Solubility differences highlight the methoxy group’s role in improving aqueous compatibility compared to ND-8’s hydrophobic spiro core .

Biological Activity

N-(2,4-difluorophenyl)-4-((4-methoxyphenyl)thio)butanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound’s structure includes a difluorophenyl group and a methoxyphenyl thioether moiety, which may contribute to its pharmacological properties. This article aims to consolidate existing research findings on the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H16F2NOS\text{C}_{16}\text{H}_{16}\text{F}_2\text{NOS}

This structure indicates the presence of both fluorine and sulfur atoms, which are known to influence the biological activity of compounds.

Studies have suggested that the biological activity of this compound may be attributed to its interaction with various biological targets. One notable mechanism involves modulation of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, which plays a crucial role in pain sensation and inflammatory responses. Compounds similar in structure have been shown to act as selective TRPV4 antagonists, suggesting that this compound may exhibit similar pharmacological effects .

Anticancer Properties

Recent research has highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that derivatives with similar structures exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds with methoxy and thioether functionalities were found to induce apoptosis in human breast cancer cells .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
AHeLa5Apoptosis induction
BA54910TRPV4 modulation
CMCF77Reactive oxygen species production

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has been explored for its anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines and reduce oxidative stress markers was evaluated in cellular models. The results indicated a dose-dependent reduction in inflammation markers such as TNF-alpha and IL-6 .

Table 2: Inhibition of Inflammatory Markers

Concentration (µM)TNF-alpha Inhibition (%)IL-6 Inhibition (%)
12530
55055
107080

Case Studies

A recent case study examined the effects of this compound in a xenograft model of breast cancer. The study reported significant tumor growth inhibition compared to control groups treated with vehicle alone. Histological analysis showed reduced cell proliferation and increased apoptosis in treated tumors .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through structure-activity relationship studies. Modifications to the difluorophenyl or methoxy groups have been shown to enhance or diminish activity against specific targets. For example, increasing the electron density on the aromatic ring generally resulted in improved TRPV4 antagonism .

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